![molecular formula C17H13F3N2O3 B14791305 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one](/img/structure/B14791305.png)
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of an azetidinone core, which is a four-membered lactam, substituted with amino, benzo[d][1,3]dioxolyl, and trifluoromethylphenyl groups. These substituents contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the azetidinone ring can be formed through the reaction of a β-lactam precursor with suitable nucleophiles and electrophiles.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-phenylazetidin-2-one: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(4-methylphenyl)azetidin-2-one:
Uniqueness
The presence of the trifluoromethyl group in 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C17H13F3N2O3 |
|---|---|
分子量 |
350.29 g/mol |
IUPAC名 |
3-amino-4-(1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C17H13F3N2O3/c18-17(19,20)10-2-1-3-11(7-10)22-15(14(21)16(22)23)9-4-5-12-13(6-9)25-8-24-12/h1-7,14-15H,8,21H2 |
InChIキー |
AXFBDAJPLDJTAB-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(C(=O)N3C4=CC=CC(=C4)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine](/img/structure/B14791234.png)
![1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)anilino]methanimidoyl cyanide](/img/structure/B14791240.png)
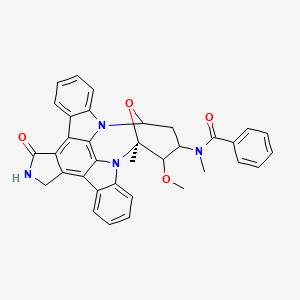
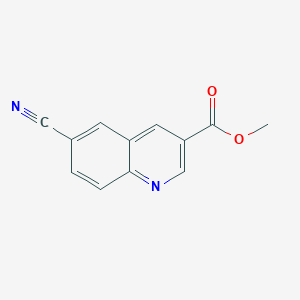
![tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B14791248.png)
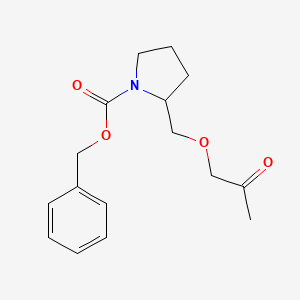
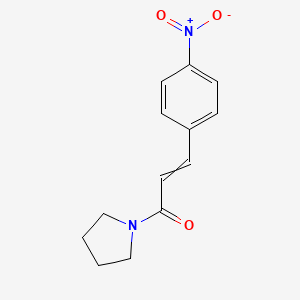
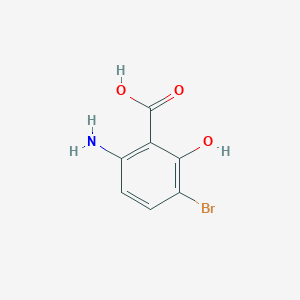
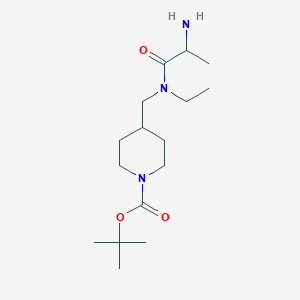
![2-amino-N-[(3-chlorophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14791278.png)
![2-Thioxo-5-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene-1,3-thiazolidin-4-one](/img/structure/B14791291.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14791298.png)
![4-[2-[(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B14791318.png)
![Pentapotassium;3-[[5-(carboxylatomethyl)-5-hydroxy-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxycarbonyl]-3-hydroxypentanedioate](/img/structure/B14791328.png)
